molecular formula C13H24N2O2 B1439094 N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide CAS No. 1097798-10-1

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide

Cat. No. B1439094
M. Wt: 240.34 g/mol
InChI Key: JXPFKIGMFXURDZ-UHFFFAOYSA-N
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Description

“N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide” is a chemical compound with the formula C13H24N2O2 and a molecular weight of 240.34 . It is used in the pharmaceutical industry and is a part of a class of compounds known as piperidines .

Scientific Research Applications

Pharmacological Applications

One of the primary applications of compounds structurally related to "N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide" is in the development of novel pharmacological agents. For instance, the discovery and development of SUVN-G3031, a potent, selective, and orally active Histamine H3 Receptor Inverse Agonist, demonstrate the compound's potential utility in treating human sleep disorders due to its wake-promoting activity without affecting locomotor activity at efficacious doses (Nirogi et al., 2019). This indicates a promising avenue for the development of therapeutic agents targeting sleep disorders.

Material Science and Chemistry

In material science and synthetic chemistry, compounds related to "N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide" have been explored for their structural properties and potential applications. For example, the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides, including a derivative similar to the compound , have been studied for their potential in forming gels and crystalline structures under different conditions (Karmakar et al., 2007). These findings could be relevant for the development of new materials with specific optical or structural properties.

Antimicrobial Applications

Compounds structurally akin to "N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide" have been investigated for their antimicrobial activities. A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed their effectiveness against pathogenic bacteria and Candida species, indicating the role of certain substituents in enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013). These findings suggest potential applications in developing new antimicrobial agents.

Antibacterial Applications

Another research focus has been the synthesis and evaluation of acetamide derivatives for their antibacterial potentials. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials and finding moderate inhibitors with significant activity against Gram-negative bacterial strains (Iqbal et al., 2017). This highlights the potential of these compounds in antibacterial drug development.

Future Directions

Piperidines, including “N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-cyclohexyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-13(15-11-4-2-1-3-5-11)10-17-12-6-8-14-9-7-12/h11-12,14H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPFKIGMFXURDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-cyclohexyl-2-(4-piperidinyloxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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